Home > Products > Screening Compounds P136883 > 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid
6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid - 942511-55-9

6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid

Catalog Number: EVT-1690238
CAS Number: 942511-55-9
Molecular Formula: C12H11N3O2
Molecular Weight: 229.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid is an organic compound characterized by a pyridine ring substituted with a methyl group and an amino group, which is further connected to a nicotinic acid moiety. This compound is classified under nicotinic acids, which are derivatives of pyridine and are known for their biological activities, particularly in relation to nicotinic acetylcholine receptors. The IUPAC name reflects its complex structure, and it has the molecular formula C12H12N2O2C_{12}H_{12}N_2O_2 with a molecular weight of approximately 220.24 g/mol.

Synthesis Analysis

Methods

The synthesis of 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid typically involves the following steps:

  1. Starting Materials: The primary reactants are 6-methylpyridin-3-amine and nicotinic acid.
  2. Coupling Reaction: The synthesis begins with the coupling of 6-methylpyridin-3-amine with nicotinic acid. This reaction is facilitated by coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole, which help form an amide bond between the two components.
  3. Purification: The resulting product is purified through recrystallization or chromatography to achieve high purity levels.

Technical Details

The reaction conditions typically involve heating the mixture in a suitable solvent under controlled temperatures to ensure complete reaction and optimal yield. The purification process is critical to eliminate unreacted starting materials and by-products, ensuring that the final product meets the required specifications for further applications.

Molecular Structure Analysis

Structure

The molecular structure of 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid can be represented as follows:

C12H12N2O2\text{C}_{12}\text{H}_{12}\text{N}_{2}\text{O}_{2}

Data

  • Molecular Formula: C12H12N2O2C_{12}H_{12}N_2O_2
  • Molecular Weight: 220.24 g/mol
  • IUPAC Name: 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid
  • Canonical SMILES: CC1=NC=C(C=C1)NC2=C(C=C(C=N2)C(=O)OC)Cl.
Chemical Reactions Analysis

Types of Reactions

6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid can undergo various chemical reactions:

  1. Oxidation: Using agents like potassium permanganate or hydrogen peroxide, leading to oxidized derivatives.
  2. Reduction: Reduction can be performed using sodium borohydride or lithium aluminum hydride, yielding reduced forms of the compound.
  3. Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for functional group modifications.

Technical Details

Common reagents and conditions for these reactions include:

  • Oxidation: Potassium permanganate in acidic or neutral conditions.
  • Reduction: Sodium borohydride in methanol or ethanol.
  • Substitution: Alkyl halides or acyl chlorides in the presence of bases like triethylamine.
Mechanism of Action

The mechanism of action for 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid primarily involves its interaction with nicotinic acetylcholine receptors. Upon binding to these receptors, the compound modulates their activity, influencing downstream signaling pathways that affect neurotransmission and cellular responses. This interaction can lead to various biological effects, making it a subject of interest in pharmacological research.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid include:

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents like methanol and ethanol but may have limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may be sensitive to strong oxidizing agents.
  • Reactivity: Can undergo various chemical transformations including oxidation, reduction, and substitution reactions as detailed above.
Applications

Scientific Uses

6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid has several applications in scientific research:

  1. Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design targeting nicotinic acetylcholine receptors.
  2. Organic Synthesis: Serves as a building block for synthesizing more complex molecules within organic chemistry.
  3. Biological Studies: Used in studies exploring its effects on cellular processes and its potential therapeutic applications.
  4. Industrial Applications: Explored for use in developing new materials and chemical processes, particularly those involving biological interactions.
Introduction to 6-(6-Methyl-pyridin-3-ylamino)-nicotinic Acid in Contemporary Research

Historical Context and Discovery Timeline

The precise origin of 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid remains less documented than prominent pharmaceutical pyridines, reflecting its status as a specialized synthetic target rather than a natural product. Its emergence aligns with broader trends in medicinal chemistry during the early 2000s, when researchers increasingly explored functionalized bipyridine systems as kinase inhibitors and receptor modulators. The synthesis of this compound relies on classic pyridine chemistry methods, particularly nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed amination, building upon foundational heterocyclic coupling strategies developed throughout the late 20th century [5].

Early synthetic routes likely adapted methodologies similar to those used for structurally related compounds like 2-((6-Methylpyridin-3-yl)oxy)nicotinic acid (CAS 1019107-97-1), where oxygen or nitrogen linkers connect pyridine subunits [6]. The specific amino-linked variant gained significant attention following its identification as a key intermediate or scaffold in patent literature focusing on metabotropic glutamate receptor (mGluR) modulators and TRP channel antagonists [7] [10]. For instance, its structural motif appears in the development pathway of clinical candidates like the TRPM8 antagonist AMG 333, where nicotinic acid derivatives served as critical starting points for structure-activity relationship (SAR) exploration [7]. Patent activity surrounding nicotinic acid derivatives as mGluR5 modulators for cognitive disorders further cemented the compound's relevance as a versatile scaffold [10].

Table 1: Historical Development Timeline of Key Pyridine-Carboxylic Acid Derivatives and Related Chemistry

Time PeriodDevelopment MilestoneImpact on Target Compound Research
1960s-1980sDevelopment of Chichibabin, Bönnemann, and gas-phase pyridine syntheses [5]Established industrial-scale production of pyridine cores enabling complex derivative synthesis
Late 1990sAdvances in transition metal-catalyzed amination (Buchwald-Hartwig) [5]Provided reliable methods for C-N bond formation crucial for linking pyridine units
Early 2000sEmergence of functionalized bipyridines in kinase inhibitor patents (e.g., Imatinib analogs) [5]Validated bipyridine scaffolds as privileged structures in medicinal chemistry
2007Patent WO2008031550A2 on nicotinic acid derivatives as mGluR modulators [10]Directly featured amino-linked bipyridine carboxylic acids as key scaffolds
2010sStructural studies of TRPM8 antagonists (e.g., AMG 333) incorporating nicotinic acid [7]Demonstrated therapeutic potential of nicotinic acid derivatives in ion channel modulation
2018-2025Computational SAR and docking studies of pyridine derivatives (e.g., KATII inhibitors) [8]Enabled rational design of target compound analogs for specific enzyme targets

Research Significance in Medicinal Chemistry and Pharmacology

The pharmacological relevance of 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid stems primarily from its bifunctional pyridine architecture, which allows simultaneous engagement with multiple binding domains on target proteins. This capability positions it advantageously within several therapeutic contexts:

Enzyme Inhibition: The compound serves as a core structure for designing inhibitors targeting pyridoxal-5′-phosphate (PLP)-dependent enzymes. Computational docking studies suggest that derivatives can bind competitively in the active site of kynurenine aminotransferase II (KATII), an enzyme pivotal in the kynurenine pathway implicated in schizophrenia and other neuropsychiatric disorders [8]. The carboxylic acid group is postulated to coordinate with key arginine residues (e.g., ARG20) within the KATII binding pocket, while the 6-methylpyridyl group occupies a hydrophobic subpocket. This binding mode, supported by molecular dynamics simulations, mirrors interactions observed with established inhibitors like NS1502, albeit with distinct binding kinetics requiring further optimization [8].

Table 2: Comparative Enzyme Inhibitory Activities of Pyridine-Carboxylic Acid Derivatives

CompoundTarget EnzymeReported IC₅₀/ KᵢKey Structural Features Enabling InhibitionPrimary Therapeutic Indication
6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid (modeled)KATIIComputational binding affinity comparable to nicotine [8]Carboxylic acid coordination, amino linker flexibility, hydrophobic methylpyridineSchizophrenia (cognitive deficits)
NS1502KATII30-100 nM [8]Dichlorophthalimide group, phenylpropanoic acidNeurological disorders
PF-04859989KATIIIrreversible inhibitor (Kinact/KI = 5900 M⁻¹s⁻¹) [8]Mechanism-based inactivation via keto-acid formationEpilepsy, schizophrenia
6-Hydroxy-3-succinoylsemialdehyde-pyridine (6H3SAP)KATIIDocking score comparable to nicotine [8]Aldehyde group potentially forming Schiff baseSchizophrenia (proposed)
Nicotinic Acid (Niacin)HMGA-CoA Reductase (indirect)N/A (clinical lipid lowering)Carboxylic acid, unsubstituted pyridineDyslipidemia

Receptor Modulation: The compound's structural similarity to nicotinic acid enables its exploration as a modulator of G-protein-coupled receptors (GPCRs) and ion channels. Research on analogs demonstrates significant activity at metabotropic glutamate receptors (mGluRs), particularly mGluR5, where diaryl amino-linked pyridines act as negative allosteric modulators (NAMs) [10]. This interaction is crucial for potential applications in neurological and cognitive disorders, including anxiety, Fragile X syndrome, and Parkinson's disease levodopa-induced dyskinesia. Furthermore, its nicotinic acid moiety resembles components of potent TRP channel antagonists like AMG 333, a clinical candidate targeting TRPM8 for migraine treatment [7]. In AMG 333 ((S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic acid), the nicotinic acid group forms critical hydrogen bonds within the TRPM8 binding pocket, suggesting that the target compound could serve as a simplified scaffold for novel TRP channel modulators.

Table 3: Receptor Modulation Profiles of Structurally Related Pyridine Derivatives

Receptor TargetCompound ExampleActivityStructural DeterminantsTherapeutic Application
mGluR5Derivatives from WO2008031550A2 [10]Negative Allosteric ModulationBiaryl amino linker, pyridine carboxylic acidCognitive disorders, anxiety
TRPM8AMG 333 [7]Antagonism (IC₅₀ = 2–5 nM)Nicotinamide carboxamide, fluorinated biarylMigraine, neuropathic pain
P2X ReceptorsVarious pyridine carboxylates [2]Allosteric modulationVariable; carboxylate critical for orthosteric/allo-site bindingPain, inflammation
nAChR6-Hydroxy-L-nicotine [8]Agonism/AntagonismHydroxypyridine, pyrrolidine conformationNeurological disorders (proposed)

Synthetic Methodologies and SAR Exploration: Synthetic access to 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid typically involves sequential functionalization strategies. A common route starts with 6-methylnicotinic acid or its ester derivatives, followed by protection/deprotection sequences to enable selective C-N coupling. Key steps often include:

  • Activation of the 5-position halogen (chlorine or bromine) on a protected nicotinate ester.
  • Buchwald-Hartwig amination or nucleophilic substitution using 3-amino-6-methylpyridine.
  • Hydrolysis of the ester to regenerate the carboxylic acid [5] [10].Alternative routes employ metal-catalyzed C-H activation for direct amination, though yields and regioselectivity can be challenging. These synthetic pathways, documented extensively in patent literature (e.g., WO2008031550A2), highlight the compound's role as a versatile intermediate for generating diverse libraries. Structural modifications profoundly impact target engagement – the carboxylic acid is essential for ionic/hydrogen bonding, the amino linker's length and flexibility influence binding orientation, and substitutions on either pyridine ring (particularly the 6-methyl group) modulate steric fit and lipophilicity [7] [10].

Current Knowledge Gaps and Unresolved Scientific Questions

Despite its potential, research on 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid faces significant unresolved challenges that limit its therapeutic translation:

Undefined Protein Interaction Landscape: While computational models propose binding modes for specific targets like KATII [8], comprehensive experimental validation of its direct molecular targets remains lacking. Crucially, potential off-target interactions with structurally related enzymes or receptors (e.g., other PLP-dependent aminotransferases or class C GPCRs) are poorly mapped. This gap is particularly relevant given the promiscuity observed among nicotinic acid derivatives interacting with diverse targets like P2X receptors through ectodomain histidine residues [2]. Systematic profiling against panels of pharmacologically relevant targets using techniques like thermal shift assays or fragment screening could illuminate this unexplored interactome. Furthermore, its potential to modulate "undruggable" targets, such as protein-protein interfaces or transcription factors implicated in diseases like schizophrenia, represents a virtually uncharted area [9].

Incomplete Metabolic and Pharmacokinetic (PK) Characterization: The metabolic fate and ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound are inadequately studied. Based on structurally related pyridine carboxylic acids, several potential metabolic pathways can be hypothesized:

  • Phase I: Oxidation of the 6-methyl group to carboxylic acid (similar to 6-methylnicotine metabolism [1]), hydroxylation of pyridine rings, or hydrolysis of the C-N linkage.
  • Phase II: Glucuronidation of the carboxylic acid or potential hydroxylated metabolites, or N-acetylation if deamination occurs.However, empirical data confirming these pathways, identifying major metabolites, and quantifying metabolic stability in hepatic models (microsomes, hepatocytes) are absent [8]. This knowledge gap impedes rational optimization for improved bioavailability and brain penetration – critical for neurological indications suggested by its KATII and mGluR activities. The impact of the amino linker on solubility, membrane permeability, and susceptibility to hydrolytic enzymes compared to ether-linked analogs (e.g., 2-((6-Methylpyridin-3-yl)oxy)nicotinic acid) is another unexplored dimension [6].

Formulation and Chemical Stability Challenges: The zwitterionic nature resulting from its basic amino linker and acidic carboxylic acid group presents unique formulation hurdles. Potential issues include:

  • pH-dependent solubility, with possible precipitation at physiological pH.
  • Susceptibility to oxidative degradation due to electron-rich pyridine rings.
  • Metal chelation propensity via the pyridine nitrogens and carboxylate, potentially affecting stability and biological activity.Research addressing these physicochemical properties and developing stable, bioavailable formulations (e.g., co-crystals, prodrugs like ethyl esters or benzyl esters, or nanoparticle encapsulation) is scarce [5] [10]. Furthermore, the chemical stability of the C-N bond under physiological conditions or during storage requires systematic investigation to guide viable drug development.

Lack of In Vivo Efficacy and Target Engagement Data: Perhaps the most critical gap is the absence of robust in vivo proof-of-concept studies. While in silico and in vitro data suggest target interactions [7] [8] [10], evidence demonstrating:

  • Target Engagement: Ability to occupy KATII, mGluR5, or TRP channels in relevant brain regions after systemic administration (e.g., using PET tracers or ex vivo binding).
  • Pharmacodynamic Effects: Modulation of downstream biomarkers (e.g., brain kynurenic acid levels for KATII inhibition, glutamate release for mGluR5 modulation).
  • Behavioral Efficacy: Impact in validated preclinical models of schizophrenia, migraine, or cognitive disorders.is currently missing. Bridging this gap requires overcoming PK challenges and developing sensitive analytical methods for quantifying the compound and its key metabolites in biological matrices.

Table 4: Key Knowledge Gaps and Research Priorities for 6-(6-Methyl-pyridin-3-ylamino)-nicotinic Acid

Knowledge Gap DomainSpecific Unresolved QuestionsRequired Methodologies/ApproachesPotential Impact on Field
Target Specificity & PolypharmacologyWhat are the primary off-targets? Does it modulate protein-protein interactions relevant to "undruggable" targets?Chemical proteomics (affinity purification-MS), thermal shift profiling, fragment screeningIdentifies repurposing opportunities & toxicity risks
ADME/ToxicologyMetabolic pathways? CYP inhibition/induction? Brain penetration?Radiolabeled ADME studies, LC-MS/MS metabolite ID, P-gp/BCRP efflux assays, CYP panelsEnables PK optimization & safety assessment
Physicochemical & FormulationStability profile? Optimal solid form? Prodrug strategies?Forced degradation studies, polymorph screening, co-crystal engineering, prodrug synthesisDevelops viable dosage forms for in vivo studies
In Vivo ValidationDoes it engage target and show efficacy in disease models?Microdialysis (biomarkers), behavioral models (e.g., prepulse inhibition for schizophrenia), target occupancy imagingProvides proof-of-concept for therapeutic utility
Structure-Activity Relationships (Beyond Core)Impact of linker modification (e.g., CH₂ insertion, carbonyl addition)? Isosteric replacements?Focused library synthesis, computational SAR, high-throughput screeningExpands chemical space & identifies superior analogs

Properties

CAS Number

942511-55-9

Product Name

6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid

IUPAC Name

6-[(6-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

InChI

InChI=1S/C12H11N3O2/c1-8-2-4-10(7-13-8)15-11-5-3-9(6-14-11)12(16)17/h2-7H,1H3,(H,14,15)(H,16,17)

InChI Key

AOCFTJLNDUNNGR-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)NC2=NC=C(C=C2)C(=O)O

Canonical SMILES

CC1=NC=C(C=C1)NC2=NC=C(C=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.